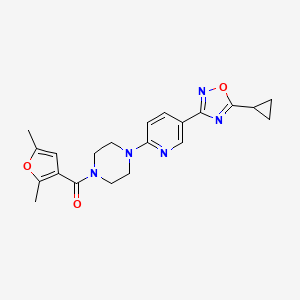
(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
1,2,4-Oxadiazole ring
This is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Activité Biologique
The compound (4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone represents a novel structure in medicinal chemistry, combining multiple pharmacophores that may confer significant biological activity. This article reviews the biological activities associated with this compound, focusing on its potential anticancer and antimicrobial properties based on existing literature.
Chemical Structure and Properties
The compound features several key structural components:
- Cyclopropyl group : Known for enhancing lipophilicity and potentially improving bioavailability.
- Oxadiazole moiety : Often associated with diverse biological activities including antimicrobial and anticancer effects.
- Pyridine and piperazine rings : Commonly found in many pharmaceutical agents for their ability to interact with biological targets.
Anticancer Activity
Research has highlighted the potential of compounds containing oxadiazole and piperazine moieties in exhibiting anticancer properties. For instance, studies have shown that related compounds demonstrated significant cytotoxicity against various cancer cell lines, including A549 lung adenocarcinoma cells.
In a comparative study, compounds similar to our target exhibited a structure-dependent anticancer activity. For example:
- Compound 21 with specific substituents showed potent activity against A549 cells, reducing cell viability significantly compared to controls .
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. The efficacy of these compounds often correlates with their ability to disrupt cellular signaling pathways critical for cancer cell survival.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. For example:
- Compounds with similar structures were tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens, demonstrating promising results .
The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of key enzymes required for bacterial growth. This highlights the potential utility of the compound in treating infections caused by resistant strains.
Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives showed that those incorporating a piperazine ring exhibited enhanced activity against A549 cells. The most effective compound reduced cell viability to 66% at a concentration of 100 µM after 24 hours .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity against various resistant bacterial strains. The tested compounds were effective at low micromolar concentrations, indicating potential as new therapeutic agents against drug-resistant infections .
Data Summary
| Activity | Target Cells/Pathogens | IC50/Effectiveness | Mechanism |
|---|---|---|---|
| Anticancer | A549 Lung Adenocarcinoma | IC50 ~ 66 µM | Induction of apoptosis |
| Antimicrobial | Multidrug-resistant Staphylococcus aureus | Low micromolar concentrations | Inhibition of cell wall synthesis |
Propriétés
IUPAC Name |
[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13-11-17(14(2)28-13)21(27)26-9-7-25(8-10-26)18-6-5-16(12-22-18)19-23-20(29-24-19)15-3-4-15/h5-6,11-12,15H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDISAOGTQIQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














